![molecular formula C9H14N6O3 B11496025 [1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(morpholin-4-yl)-](/img/structure/B11496025.png)
[1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(morpholin-4-yl)-
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Overview
Description
(E)-N’-HYDROXY-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-HYDROXY-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves multiple steps. One common approach is the reaction of 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-HYDROXY-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(E)-N’-HYDROXY-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-HYDROXY-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Investigated for its potential as a COVID-19 drug candidate.
5-(Morpholin-4-yl)-1,2,3-thiadiazoles: Known for their biological activities and chemical properties.
Uniqueness
(E)-N’-HYDROXY-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazine core and morpholine ring make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N6O3 |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxy-6-morpholin-4-yl-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C9H14N6O3/c1-17-9-12-7(6(10)14-16)11-8(13-9)15-2-4-18-5-3-15/h16H,2-5H2,1H3,(H2,10,14) |
InChI Key |
JZZFQUILDKIQAR-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)/C(=N\O)/N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)C(=NO)N |
Origin of Product |
United States |
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